SF-1 and ROR-alpha Nuclear Receptor Binding
A derivative of 2-(5-bromo-2-furyl)-1H-benzimidazole (N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide) demonstrated measurable, albeit moderate, affinity for the nuclear receptors Steroidogenic Factor 1 (SF-1) and ROR-alpha. While the unsubstituted 2-(furan-2-yl) analog was not reported in the same screening panel, this data establishes a quantitative activity baseline for the 5-bromo-2-furyl scaffold. The EC50 values were 4.11 µM and 4.09 µM for SF-1 and ROR-alpha, respectively [1].
| Evidence Dimension | EC50 (µM) against Steroidogenic Factor 1 (SF-1) and ROR-alpha |
|---|---|
| Target Compound Data | SF-1 EC50 = 4.11 µM; ROR-alpha EC50 = 4.09 µM |
| Comparator Or Baseline | Unsubstituted 2-(furan-2-yl)-1H-benzimidazole analog not reported in the same assay. |
| Quantified Difference | Not applicable; data provides a baseline for the 5-bromo-2-furyl scaffold. |
| Conditions | In vitro enzyme inhibition assay as part of a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center [1]. |
Why This Matters
This provides the first quantitative affinity data for this specific scaffold against these nuclear receptors, which is critical for medicinal chemists exploring SF-1 or ROR-alpha as therapeutic targets.
- [1] BindingDB. Entry BDBM39541: N-[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide. View Source
